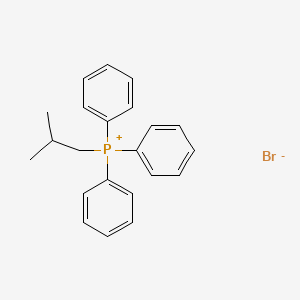

Isobutyltriphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKPDPHNYHUZQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945559 | |

| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-29-3 | |

| Record name | Phosphonium, (2-methylpropyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isobutyltriphenylphosphonium bromide synthesis from isobutyl bromide

A Technical Guide for Pharmaceutical & Research Applications

Executive Summary

This guide details the synthesis of Isobutyltriphenylphosphonium bromide (IBTPPB) , a critical Wittig reagent precursor used to introduce isobutylidene groups (

While primary alkyl halides typically undergo facile

This document provides two field-proven protocols:

-

Method A (Toluene Reflux): Prioritizes product purity and direct isolation (Recommended for GMP/GLP environments).

-

Method B (Acetonitrile Acceleration): Prioritizes reaction speed (Recommended for high-throughput screening).

Mechanistic Analysis & Steric Challenges

The formation of IBTPPB is a classic nucleophilic substitution (

Reaction Pathway

Triphenylphosphine acts as the nucleophile, attacking the

Chemical Equation:

Steric "Penalty" (Graphviz Visualization)

The following diagram illustrates the kinetic bottleneck caused by the

Figure 1: Kinetic comparison showing the higher activation energy barrier for isobutyl bromide due to steric hindrance at the transition state.

Experimental Protocols

Pre-requisites & Safety

-

Isobutyl Bromide: Flammable liquid. Boiling point ~91°C.

-

Triphenylphosphine: Potential sensitizer.[1]

-

Inert Atmosphere: Nitrogen or Argon atmosphere is mandatory to prevent oxidation of

to triphenylphosphine oxide (

Method A: High-Purity Toluene Reflux (Recommended)

This method utilizes the non-polar nature of toluene. The starting materials are soluble in hot toluene, but the ionic phosphonium salt product is insoluble. This drives the reaction to completion via precipitation (Le Chatelier’s principle) and simplifies purification to a simple filtration.

Yield Target: 85-95% Purity: >98% (suitable for crystallization)

| Parameter | Specification |

| Solvent | Anhydrous Toluene (PhMe) |

| Concentration | 1.0 M (relative to PPh3) |

| Stoichiometry | 1.0 eq PPh3 : 1.2 eq Isobutyl Bromide |

| Temperature | 110°C (Reflux) |

| Time | 24 - 48 Hours |

Step-by-Step Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with

for 15 minutes. -

Charging: Add Triphenylphosphine (26.2 g, 100 mmol) and Anhydrous Toluene (100 mL). Stir until dissolved.

-

Addition: Add Isobutyl bromide (13.0 mL, ~120 mmol) via syringe. The excess halide drives the reaction despite the slow kinetics.

-

Reaction: Heat the mixture to a vigorous reflux (bath temp ~120°C).

-

Observation: The solution will initially be clear. Over 2-4 hours, a white precipitate (the salt) will begin to form.

-

Critical Check: Maintain reflux for at least 24 hours.[2] Due to steric hindrance, premature stopping will result in low yield.

-

-

Isolation: Cool the mixture to room temperature. The flask should contain a heavy white precipitate.

-

Filtration: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake with cold toluene (

mL) to remove unreacted -

Drying: Dry the white solid in a vacuum oven at 50°C for 4 hours.

Method B: Acetonitrile Acceleration (High Throughput)

Acetonitrile (

Yield Target: 90-98% Time: 12 - 16 Hours

Step-by-Step Procedure:

-

Setup: Sealed pressure tube or round-bottom flask with condenser (

atm). -

Charging: Combine

(1.0 eq) and Isobutyl bromide (1.1 eq) in Acetonitrile (concentration 2.0 M). -

Reaction: Heat to reflux (82°C) or 90°C in a sealed tube. Stir for 12-16 hours.

-

Workup:

-

Concentrate the solution to ~20% of its original volume using a rotary evaporator.

-

Pour the viscous residue slowly into rapidly stirring Diethyl Ether or Ethyl Acetate (10x volume).

-

The product will crash out as a white powder.

-

-

Isolation: Filter and dry as in Method A.

Purification & Characterization

If the crude product appears slightly yellow or "oily" (often due to traces of

Recrystallization Protocol:

-

Dissolve the salt in a minimum amount of hot Chloroform or Ethanol .

-

Slowly add Diethyl Ether or Ethyl Acetate until turbidity persists.

-

Cool to -20°C overnight. Collect crystals.

Analytical Data

Verify the product identity using the following benchmarks.

| Test | Expected Result | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation ( |

| Melting Point | 200 – 202 °C | Sharp range indicates high purity. |

| The | ||

| Singlet. Distinct from |

Troubleshooting Logic Map

Use the following decision tree to resolve common synthesis issues.

Figure 2: Troubleshooting workflow for common failure modes in phosphonium salt synthesis.

References

-

Preparation of Alkyltriphenylphosphonium Salts. Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 40, p.66 (1960). (General methodology for hindered halides). Link

-

This compound Physical Properties. ChemicalBook / CAS Database. (Melting point verification). Link

-

Wittig Reaction Mechanism and Steric Effects. Master Organic Chemistry. (Mechanistic grounding for steric hindrance in ylide formation). Link

-

Solvent Effects in the Quaternization of Phosphines. Journal of the Chemical Society, Perkin Transactions 2. (Basis for solvent selection: Toluene vs. Acetonitrile). Link

-

Safety Data Sheet (SDS): this compound. Thermo Fisher Scientific. (Safety and handling data). Link

Sources

An In-depth Technical Guide to the Physical Properties of Isobutyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of isobutyltriphenylphosphonium bromide (IBTPB), a quaternary phosphonium salt with applications in organic synthesis. This document is intended to serve as a technical resource, offering not just data, but also the underlying scientific principles and methodologies for their determination.

Introduction: The Significance of Physical Properties

In the realm of chemical research and drug development, a thorough understanding of a compound's physical properties is paramount. These properties govern a substance's behavior in various environments, influencing its reactivity, solubility, and bioavailability. For a compound like this compound, which often serves as a reagent or catalyst, these characteristics are critical for designing robust synthetic protocols, ensuring consistent reaction outcomes, and developing effective purification strategies. This guide will delve into the key physical parameters of IBTPB, providing both established data and the experimental context for their measurement.

General Characteristics

This compound presents as a white to slightly yellow crystalline powder. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, proper storage in a dry environment, such as in a desiccator or under an inert atmosphere, is crucial to maintain its integrity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄BrP | [1] |

| Molecular Weight | 399.31 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 200-202 °C | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Solubility Profile

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of an organic salt involves the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.

Step-by-Step Methodology:

-

Solvent Addition: Add a known volume of the desired solvent (e.g., deionized water, ethanol, dichloromethane) to a vial containing a pre-weighed excess of this compound.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.

-

Solubility Calculation: Express the solubility as grams of solute per 100 mL of solvent or in molarity.

Caption: Workflow for determining the solubility of this compound.

Thermal Properties: Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. The reported melting point of this compound is in the range of 200-202 °C[1].

Experimental Protocol for Melting Point Determination

The melting point is determined by heating a small sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) near the melting point to ensure accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Caption: General workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the vibrational modes of the P-C bonds, C-H bonds of the aromatic and aliphatic groups, and the C=C bonds of the phenyl rings.

Expected IR Absorption Bands for a Butyltriphenylphosphonium Bromide:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1585 | Medium | C=C aromatic ring stretch |

| ~1485 | Medium | C=C aromatic ring stretch |

| ~1440 | Medium | P-C stretch and C-H bend |

| ~1110 | Strong | P-C stretch |

| ~720 & ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For an ionic compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed.

The mass spectrum is expected to show a prominent peak for the isobutyltriphenylphosphonium cation [C₂₂H₂₄P]⁺. The isotopic pattern of this peak will be characteristic of a compound containing carbon and phosphorus. The bromide anion is not typically observed in the positive ion mode.

Expected m/z value for the cation:

-

Calculated Monoisotopic Mass: 319.1610 Da

Fragmentation of the cation under tandem mass spectrometry (MS/MS) conditions could involve the loss of the isobutyl group or fragmentation of the phenyl groups.

Experimental Protocol for ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the resulting mass spectrum to determine the mass-to-charge ratio of the parent ion and any fragment ions.

Sources

An In-Depth Technical Guide to the Melting Point of Isobutyltriphenylphosphonium Bromide

Abstract: This technical guide provides a comprehensive analysis of the melting point of isobutyltriphenylphosphonium bromide (CAS No. 22884-29-3), a critical parameter for its application in research and drug development. We will delve into the theoretical principles governing the melting point of phosphonium salts, present a validated experimental protocol for its accurate determination, and discuss the profound impact of molecular structure and sample purity. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep understanding of its physicochemical properties for process optimization and quality control.

Introduction: Beyond a Simple Physical Constant

This compound is a quaternary phosphonium salt that serves as an indispensable tool in organic synthesis. It is primarily utilized as a precursor to a Wittig reagent for the olefination of aldehydes and ketones and also finds application as a phase-transfer catalyst. The melting point of this compound is far more than a mere physical descriptor; it is a fundamental indicator of identity, purity, and stability. An accurate and sharp melting point range suggests a high-purity substance, while a depressed and broad range often signals the presence of impurities. For scientists in drug development, where reproducibility and precision are paramount, a thorough understanding of this parameter is essential for validating starting materials and ensuring the consistency of synthetic outcomes.

Physicochemical Profile

This compound is a white to off-white, crystalline solid that is known to be hygroscopic.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22884-29-3 | [2] |

| Molecular Formula | C₂₂H₂₄BrP | [2] |

| Molecular Weight | 399.31 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 198-202 °C / 200-202 °C | [2] |

| Sensitivity | Hygroscopic | [2] |

| Storage | Inert atmosphere, Room Temperature, away from moisture | [2] |

Core Principles: Factors Influencing the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This transition is governed by the strength of the intermolecular forces within the crystal lattice. For an ionic compound like this compound, the primary forces are the electrostatic interactions between the phosphonium cation and the bromide anion.

The Critical Role of Purity

The presence of impurities is the most common cause of deviations in the melting point. Impurities disrupt the regular packing of the crystal lattice, which reduces the energy required to break it apart. This phenomenon, known as melting point depression, results in both a lower and a broader melting range. Common impurities in a sample of this compound could include:

-

Unreacted Starting Materials: Triphenylphosphine or isobutyl bromide.

-

Solvents: Residual solvent from the synthesis or purification process.

-

Side Products: Products from competing reactions.

Therefore, a sharp melting range (e.g., 1-2 °C) is a strong, albeit not definitive, indicator of high purity.

The Influence of Molecular Structure

The structure of the phosphonium cation and the nature of the anion play a significant role in determining the melting point by influencing the efficiency of crystal packing.[3][4]

-

Cation Symmetry and Size: Highly symmetrical cations generally lead to more stable crystal lattices and thus higher melting points.[5] The isobutyltriphenylphosphonium cation has a bulky, tetrahedral geometry dominated by the three phenyl rings.

-

Alkyl Chain Branching: Branching in the alkyl groups tends to disrupt the orderly packing of the ions in the crystal lattice.[4] This disruption leads to weaker intermolecular forces and, consequently, a lower melting point compared to their straight-chain isomers. This effect is evident when comparing the melting point of this compound with its n-butyl isomer.

Table 2: Comparison of Melting Points for Alkyltriphenylphosphonium Bromides

| Compound | Alkyl Group | Melting Point (°C) | Source(s) |

| Methyltriphenylphosphonium bromide | Methyl | 230-234 | [1] |

| Ethyltriphenylphosphonium bromide | Ethyl | 203-205 | [2][5] |

| Propyltriphenylphosphonium bromide | Propyl | 235-238 | [3] |

| This compound | Isobutyl | 198-202 | [2] |

| n-Butyltriphenylphosphonium bromide | n-Butyl | 240-243 | [4][6] |

As seen in the table, the branched isobutyl group results in a significantly lower melting point than the straight-chain n-butyl analogue, underscoring the importance of molecular geometry in crystal lattice formation.

Potential for Thermal Decomposition

It is crucial to distinguish between melting and decomposition. At elevated temperatures, phosphonium salts can undergo thermal decomposition.[7][8] For this compound, decomposition may produce hazardous fumes such as carbon monoxide, oxides of phosphorus, and hydrogen bromide.[9] Visual cues such as darkening, charring, or gas evolution during heating can indicate decomposition rather than a true melt. A slow heating rate during melting point determination is essential to minimize the risk of thermally inducing a reaction.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following protocols are recommended.

Synthesis and Purification of this compound

This protocol outlines a standard laboratory procedure for synthesizing high-purity material suitable for melting point analysis. The causality behind this procedure is to react triphenylphosphine, a strong nucleophile, with isobutyl bromide via an Sₙ2 reaction. Purification by recrystallization is then used to remove unreacted starting materials and byproducts, which is essential for obtaining a sharp melting point.

Caption: Workflow for Synthesis and Purification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triphenylphosphine (1.0 eq) and a suitable solvent such as toluene or acetonitrile.

-

Addition of Alkyl Halide: Add isobutyl bromide (1.1 eq) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The product will begin to precipitate as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the crude product by vacuum filtration.

-

Washing: Wash the filter cake with cold toluene followed by a non-polar solvent like hexane to remove any unreacted starting materials.

-

Recrystallization: Purify the crude solid by recrystallizing from a minimal amount of a hot solvent system, such as ethanol/ethyl acetate. Dissolve the solid in the hot solvent and allow it to cool slowly to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly in a vacuum oven to remove all traces of solvent.

Standard Operating Procedure for Melting Point Determination

This protocol is designed as a self-validating system by incorporating calibration and precise sample preparation.

Caption: Flowchart for Accurate Melting Point Determination.

Step-by-Step Methodology:

-

Apparatus Calibration: Prior to analysis, confirm the accuracy of the melting point apparatus using certified standards with known melting points that bracket the expected range of the sample.

-

Sample Preparation: Ensure the purified this compound is completely dry, as residual solvent will cause depression. Grind the crystals into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm. Ensure the sample is packed tightly at the bottom of the tube.

-

Heating: Place the capillary tube in the apparatus. Set an initial fast heating ramp to reach a temperature approximately 15 °C below the expected melting point (around 185 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Logical Framework for Data Interpretation

Interpreting the melting point requires considering all influencing factors in a logical sequence.

Caption: Logical Relationship of Factors Affecting Melting Point.

Conclusion

The melting point of this compound, with a literature value typically cited as 198-202 °C, is a critical quality attribute for its use in synthetic chemistry.[2] An accurate determination of this value provides valuable insight into the purity and identity of the material. Factors such as molecular structure, particularly the branched isobutyl group which disrupts crystal packing, and the presence of impurities, which depress and broaden the melting range, must be considered during analysis. Adherence to validated protocols for synthesis, purification, and measurement is imperative for obtaining reliable and reproducible results, thereby ensuring the integrity of subsequent research and development activities.

References

- ChemicalBook. This compound CAS#: 22884-29-3.

- LookChem. This compound.

- Chemsrc. This compound | CAS#:22884-29-3.

- MDPI.

- Thermo Fisher Scientific. This compound, 98+, Thermo Scientific.

- Sigma-Aldrich. Methyltriphenylphosphonium bromide 98%.

- Google Patents. WO2001087900A1 - Phosphonium salts.

- ACS Publications. Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids.

- ChemicalBook. Methyltriphenylphosphonium bromide | 1779-49-3.

- Sigma-Aldrich. Propyltriphenylphosphonium bromide 98%.

- ResearchGate. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.

- ChemicalBook. Butyltriphenylphosphonium bromide | 1779-51-7.

- ChemicalBook. Ethyltriphenylphosphonium bromide | 1530-32-1.

- Repositorio Académico - Universidad de Chile. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.

- ChemBK. (n-Butyl)triphenylphosphonium bromide.

- Chem-Impex. Ethyltriphenylphosphonium bromide.

- Chem-Impex. Butyltriphenylphosphonium bromide.

- ChemBK. Ethyltriphenylphosphonium bromide.

Sources

- 1. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]

- 2. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 3. 丙基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Butyltriphenylphosphonium bromide | 1779-51-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Butyltriphenylphosphonium 99 1779-51-7 [sigmaaldrich.com]

- 7. Benzyltriphenylphosphonium bromide | 1449-46-3 [chemicalbook.com]

- 8. 乙基三苯基膦 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Solubility of Isobutyltriphenylphosphonium Bromide in Organic Solvents

Introduction

Isobutyltriphenylphosphonium bromide, a quaternary phosphonium salt, is a versatile reagent in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction.[1][2] The efficacy of this and other synthetic transformations is critically dependent on the solubility of the phosphonium salt in the chosen reaction solvent. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

This document moves beyond a simple cataloging of data, offering a framework for understanding and predicting the solubility of this compound and related phosphonium salts. We will delve into the molecular determinants of solubility, present available data, and provide robust experimental protocols for determining solubility in your own laboratory settings.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 22884-29-3 | [3][4] |

| Molecular Formula | C₂₂H₂₄BrP | [3] |

| Molecular Weight | 399.30 g/mol | [4] |

| Appearance | White to slightly yellow crystalline powder | [4] |

| Melting Point | 200-202 °C | [4] |

| Hygroscopicity | Hygroscopic | [4][5] |

| Decomposition Temperature | 265 °C | [3] |

Theoretical Framework for Solubility

The dissolution of an ionic compound like this compound is governed by a complex interplay of thermodynamic factors. The overarching principle is that for dissolution to occur, the Gibbs free energy of the system must decrease. This is influenced by the enthalpy and entropy of dissolution.

The process can be conceptually broken down into three steps, as illustrated in the diagram below:

Caption: Thermodynamic cycle of the dissolution of this compound.

For dissolution to be favorable, the exothermic energy released during solvation must be sufficient to overcome the endothermic energy required to break the crystal lattice and solvent-solvent interactions.

Key Factors Influencing Solubility

-

Solvent Polarity: The principle of "like dissolves like" is paramount. This compound is an ionic salt and is therefore most soluble in polar solvents that can effectively solvate the phosphonium cation and the bromide anion.[6] Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent solvents for phosphonium salts.[7][8] Polar protic solvents like alcohols (methanol, ethanol) can also be effective due to their ability to form hydrogen bonds.[6]

-

Lattice Energy: The strength of the ionic interactions in the solid crystal lattice must be overcome. A higher lattice energy will generally lead to lower solubility.

-

Cation and Anion Nature: The size and charge distribution of the isobutyltriphenylphosphonium cation and the bromide anion influence both the lattice energy and the solvation energy. The bulky, non-polar triphenylphosphine and isobutyl groups contribute to some lipophilic character, which can enhance solubility in moderately polar organic solvents.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. This is often exploited in recrystallization procedures.

-

Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] The presence of water can significantly impact solubility measurements, potentially leading to the formation of hydrates or appearing to increase solubility in organic solvents that are miscible with water.[1]

Solubility Profile of this compound

| Solvent | Polarity Index | Dielectric Constant | Solubility | Notes |

| Highly Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High | A related compound, (4-carboxybutyl-d4)triphenylphosphonium bromide, has a solubility of ~5 mg/mL.[7] Generally an excellent solvent for phosphonium salts. |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | High | (4-carboxybutyl-d4)triphenylphosphonium bromide has a solubility of ~5 mg/mL.[7] Often used as a solvent for reactions involving phosphonium salts.[9] |

| Acetonitrile | 5.8 | 37.5 | Moderate to High | A good solvent for many phosphonium salts. |

| Polar Protic | ||||

| Methanol | 5.1 | 32.7 | Moderate to High | Ethyl triphenylphosphonium bromide is soluble in methanol.[10] |

| Ethanol | 4.3 | 24.5 | Moderate | (4-carboxybutyl-d4)triphenylphosphonium bromide has a solubility of ~1 mg/mL.[7] A common solvent for the synthesis of related phosphonium salts.[11] |

| Moderately Polar | ||||

| Dichloromethane (DCM) | 3.1 | 9.1 | Moderate | Generally a good solvent for phosphonium salts.[6] |

| Acetone | 5.1 | 20.7 | Moderate | Generally a good solvent for phosphonium salts.[6] |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Low to Moderate | Often used as a solvent for Wittig reactions, where the ylide is generated in situ.[12] |

| Non-Polar | ||||

| Toluene | 2.4 | 2.4 | Very Low | Typically used in the synthesis of phosphonium salts where the product precipitates out.[12] |

| Diethyl Ether | 2.8 | 4.3 | Insoluble | Phosphonium salts are generally insoluble in diethyl ether.[6] |

| Hexane/Petroleum Ether | 0.1 | 1.9 | Insoluble | Used for washing and precipitating phosphonium salts.[6] |

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process development and optimization. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent.

Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess of the solid ensures that the solution becomes saturated, which is a prerequisite for determining the equilibrium solubility.

-

Sealed Vial: Due to the hygroscopic nature of this compound and the volatility of many organic solvents, a sealed vial is essential to prevent changes in the system's composition.[1]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Prolonged Equilibration: Sufficient time is required for the dissolution process to reach equilibrium. For crystalline solids, this can take 24 to 48 hours.

-

Filtered Syringe: This prevents any undissolved solid particles from being transferred with the supernatant, which would lead to an overestimation of the solubility.

Self-Validating System:

To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across these time points, it provides confidence that equilibrium has been achieved.

Practical Applications and Considerations

-

Wittig Reaction: The choice of solvent for a Wittig reaction is often a compromise between the solubility of the phosphonium salt and the reactivity of the resulting ylide. THF is a common choice as it is a good solvent for many organic substrates and allows for the in situ generation of the ylide.[12]

-

Purification: The differential solubility of this compound is exploited during its purification. It is often synthesized in a non-polar solvent like toluene, where it precipitates upon formation.[12] Subsequent washing with a non-polar solvent like diethyl ether can remove non-ionic impurities. Recrystallization from a solvent system in which it is sparingly soluble at room temperature but more soluble at elevated temperatures (e.g., ethanol/ether) can be employed for further purification.

-

Handling Hygroscopic Nature: Due to its hygroscopicity, this compound should be stored in a desiccator.[4] When weighing and handling, exposure to atmospheric moisture should be minimized. For highly sensitive applications, working in a glove box with a dry atmosphere is recommended.[4]

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a variety of synthetic applications. While a comprehensive quantitative dataset remains to be fully elucidated, a strong predictive understanding can be achieved through the application of fundamental thermodynamic principles. This guide has provided a framework for understanding the factors governing its solubility, a semi-quantitative profile in common organic solvents, and a robust protocol for its experimental determination. By integrating this knowledge, researchers can make informed decisions in solvent selection, reaction optimization, and product purification, ultimately leading to more efficient and successful scientific outcomes.

References

-

Cayman Chemical. (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Information.

-

Hosseini, S. M., et al. (2018). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 47, 134-213.

-

Chemsrc. (2026). This compound.

-

LookChem. (n.d.). This compound.

-

ResearchGate. (2014). Chemical structure of alkyl triphenylphosphonium bromide surfactants.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters.

-

Royal Society of Chemistry. (2024). Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. Org. Biomol. Chem.

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Ind. Eng. Chem. Res.

-

Google Patents. (n.d.). Synthetic method for butyltriphenylphosphonium bromide.

-

Wikipedia. (n.d.). Tetraphenylphosphonium chloride.

-

HepatoChem. (n.d.). How do you handle hygroscopic salts?

-

MDPI. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.

-

MPG.PuRe. (n.d.). SUPPORTING INFORMATION.

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

-

MDPI. (2020). Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution. Molecules.

-

ChemBlink. (2024). Tetraphenylphosphonium bromide.

-

National Center for Biotechnology Information. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules.

-

MDPI. (2021). Solubilities of Hybrid Halide Perovskites in DMF and DMSO. Molecules.

-

ResearchGate. (n.d.). DMSO solubility and bioscreening.

-

Briti Scientific. (n.d.). Methyl Bromide 25% (2.5 M) in Acetonitrile.

-

PubMed. (2015). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. J Pharm Sci.

-

Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism.

-

PapChem International LLC. (n.d.). ETPB: Ethyl triphenyl phosphonium Bromide.

-

Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. (n.d.). 3.7 Phosphonium Salts.

-

Google Patents. (n.d.). Process for the preparation of phosphonium salts.

-

Organic Syntheses. (1968). vinyl triphenylphosphonium bromide. Org. Synth., 48, 129.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:22884-29-3 | Chemsrc [chemsrc.com]

- 4. hepatochem.com [hepatochem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 10. Showing Compound Chloroform (FDB000760) - FooDB [foodb.ca]

- 11. zenodo.org [zenodo.org]

- 12. chemimpex.com [chemimpex.com]

Technical Monograph: Isobutyltriphenylphosphonium Bromide

Structural Dynamics, Synthetic Protocols, and Application Logic

Executive Summary

Isobutyltriphenylphosphonium bromide (IBTPPB) (CAS: 22884-29-3) is a quaternary phosphonium salt functioning primarily as a precursor for non-stabilized phosphorus ylides in Wittig olefination.[1] Characterized by a bulky triphenylphosphonium (TPP) headgroup and a branched isobutyl tail, the molecule exhibits distinct steric and electronic properties that govern its reactivity. Beyond organic synthesis, the lipophilic cationic nature of the TPP moiety grants it mitochondrial-targeting capabilities, relevant in bio-organic chemistry and material science.

Part 1: Structural Anatomy & Physicochemical Profile

Structural Architecture

The core of IBTPPB is a tetrahedral phosphorus(V) center. The cationic charge is delocalized across the three phenyl rings, stabilizing the molecule, yet leaving the

-

Steric Environment: Unlike

-butyl analogs, the isobutyl group (2-methylpropyl) introduces -

Crystallographic Data: X-ray diffraction analysis reveals the salt crystallizes in the monoclinic space group

. The lattice is held together by electrostatic interactions between the bulky cation and the bromide anion, alongside weak C-H···Br hydrogen bonds.[1][2]

Physicochemical Properties Table[1]

| Property | Value / Characteristic | Application Note |

| Formula | Molecular Weight: 399.31 g/mol | |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or hydrolysis |

| Melting Point | 200–202 °C | Sharp MP indicates high purity; broad range suggests moisture |

| Solubility | Soluble in polar organic solvents (DCM, DMSO, EtOH); Insoluble in non-polar (Hexane, Toluene) | Critical for purification via precipitation |

| Hygroscopicity | High | CRITICAL: Must be stored under inert gas (Ar/N2) |

| Stability | Stable at STP; thermally stable up to ~250°C | Decomposes to isobutene and HBr at extreme heat |

Part 2: Synthetic Pathways & Quality Control

Synthesis Logic (The "Slow SN2" Factor)

Synthesizing IBTPPB involves the quaternization of triphenylphosphine (

Validated Synthesis Protocol

Reagents:

-

Triphenylphosphine (

): 1.0 equiv (Recrystallized from EtOH)[1] -

Isobutyl Bromide: 1.2 equiv (Excess drives reaction)[1]

-

Solvent: Toluene (Anhydrous)[1]

Workflow:

-

Dissolution: Dissolve

in Toluene under -

Addition: Add Isobutyl bromide via syringe.

-

Reflux: Heat to reflux (

) for 48 hours . Note: The long duration is mandatory due to steric hindrance. -

Precipitation: Cool to Room Temperature (RT). The product will crystallize as a white solid.

-

Filtration: Filter under vacuum.

-

Washing: Wash cake

with cold hexanes (removes unreacted -

Drying: Vacuum dry at

for 6 hours.

Quality Control (Self-Validating Metrics)

-

NMR: A single singlet peak typically around 20–25 ppm (relative to

-

NMR: Look for the characteristic doublet of the

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis and purification workflow for IBTPPB emphasizing the extended reflux time required for hindered substrates.

Part 3: Reactivity Profile (The Wittig Application)

Mechanism: Non-Stabilized Ylide Dynamics

IBTPPB serves as a precursor to the Isobutylidene triphenylphosphorane ylide.

-

Ylide Type: Non-stabilized (alkyl group is electron-donating).[1]

-

Reactivity: Highly reactive; unstable to air/moisture.[1] Must be generated in situ.

-

Color Indicator: Upon deprotonation, the solution typically turns deep orange/red, serving as a visual self-validation of ylide formation.

Stereoselectivity (Z vs. E)

As a non-stabilized ylide, the reaction with aldehydes is under Kinetic Control under salt-free conditions.[1]

-

Standard Conditions (Z-Selective): Reaction at

in THF typically yields the (Z)-alkene (cis) as the major product.[1] This is due to the formation of the cis-oxaphosphetane intermediate to minimize steric clash between the bulky PPh3 group and the aldehyde substituent in the transition state. -

Schlosser Modification (E-Selective): If (E)-alkene is required, the "Schlosser modification" (low temp lithiation followed by protonation/deprotonation) can be applied to equilibrate the betaine intermediate.[1]

Wittig Reaction Protocol (Z-Alkene Synthesis)[1]

-

Ylide Formation: Suspend IBTPPB (1.1 equiv) in dry THF under Argon. Cool to

. -

Base Addition: Add

-BuLi or NaHMDS (1.05 equiv) dropwise.[1] Observe color change to orange. Stir 30 mins. -

Coupling: Cool to

. Add aldehyde (1.0 equiv) slowly. -

Warm Up: Allow to warm to RT over 2 hours. Color fades as ylide is consumed.[1]

-

Quench: Add saturated

. Extract with ether.[1]

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway of the Wittig reaction using IBTPPB, highlighting the critical oxaphosphetane intermediate.

Part 4: Biological Applications (Mitochondrial Targeting)[1]

While primarily a synthetic reagent, the Triphenylphosphonium (TPP) moiety is a "privileged structure" in chemical biology.

-

Mechanism: The TPP cation is lipophilic and delocalized. It can pass through phospholipid bilayers without a transporter.[1]

-

Mitochondrial Accumulation: Driven by the mitochondrial membrane potential (

), TPP cations accumulate 100-1000 fold inside the mitochondrial matrix according to the Nernst equation.[1] -

Specific Utility: IBTPPB can be used as a control compound in studies involving TPP-linked antioxidants (like MitoQ) to verify that effects are due to the payload, not just the accumulation of the phosphonium cation itself.

References

-

LookChem. (n.d.).[1] this compound Properties and Safety. Retrieved from [1]

-

Czerwinski, E. W. (2004).[1] this compound.[1][2][3] Acta Crystallographica Section E, 60(9), o1601-o1602.[1] Retrieved from [1]

-

Organic Syntheses. (n.d.). General procedures for Wittig reactions and preparation of alkyl bromides. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]

-

Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Stereoselectivity. Retrieved from

Sources

Technical Characterization Guide: Isobutyltriphenylphosphonium Bromide

This guide is structured as an advanced technical document for researchers optimizing Wittig reagents or characterizing phosphonium salts. It prioritizes mechanistic insight, spectral causality, and reproducible protocols.

Executive Summary & Application Context

Isobutyltriphenylphosphonium bromide is a critical precursor for the generation of isobutylidene ylides in Wittig olefinations . It is primarily employed to introduce a terminal isopropylidene group (

For the analytical scientist, the

Structural Analysis & Theoretical Grounding

The cation consists of a triphenylphosphine moiety attached to an isobutyl group. The positive charge on the phosphorus atom exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding the adjacent protons.

The Diagnostic Feature: Coupling

Unlike standard alkyl halides, the methylene protons (

- P Natural Abundance: 100% (Spin 1/2).

-

Effect: The

-CH

Experimental Protocol: Synthesis & Purification

Self-Validating Workflow: This protocol includes checkpoints to ensure the exclusion of moisture, which leads to hydrolysis and phosphine oxide impurities.

Reagents:

-

Triphenylphosphine (

): 1.0 equiv. (Recrystallized from EtOH if oxidized). -

Isobutyl Bromide (1-Bromo-2-methylpropane): 1.2 equiv.[1]

-

Solvent: Toluene (Anhydrous) or Acetonitrile.

Procedure:

-

Dissolution: Dissolve

in anhydrous toluene (concentration ~0.5 M) under a nitrogen atmosphere. -

Addition: Add isobutyl bromide via syringe.

-

Reflux: Heat to reflux (

C) for 48 hours. The product will precipitate as a white solid.-

Checkpoint: If using acetonitrile (

C), reflux for 24 hours; product remains soluble. Precipititate with cold diethyl ether.

-

-

Filtration: Collect the solid via vacuum filtration.

-

Wash: Wash the filter cake

with cold diethyl ether to remove unreacted bromide and phosphine. -

Drying: Dry under high vacuum (0.1 mmHg) at

C for 4 hours to remove trace solvent.

Workflow Visualization

Figure 1: Synthesis workflow for this compound ensuring removal of starting materials.[2]

H NMR Spectral Data (CDCl )

Instrument: 400 MHz or higher recommended for clear resolution of coupling constants.

Solvent: Chloroform-d (

Spectral Assignment Table[2][4]

| Chemical Shift ( | Integration | Multiplicity | Assignment | Coupling Constants ( |

| 7.60 – 7.90 | 15H | Multiplet (m) | Aromatic Protons ( | Complex overlap of o, m, p protons. |

| 3.35 – 3.65 | 2H | Doublet of Doublets (dd) | ||

| 1.85 – 2.05 | 1H | Multiplet (m) | Coupled to | |

| 1.05 – 1.15 | 6H | Doublet (d) |

Detailed Signal Interpretation

1. The Aromatic Region (7.6 – 7.9 ppm)

The 15 aromatic protons typically appear as two distinct sets of multiplets. The ortho protons (closest to P) are often more deshielded and may appear downfield of the meta/para protons due to the magnetic anisotropy of the P-C bond and the positive charge.

2. The

-Methylene (3.35 – 3.65 ppm)

This is the most critical signal for validation.

-

Chemical Shift: Significantly downfield from the alkyl bromide precursor (

ppm) due to the cationic phosphorus. -

Splitting Logic: The signal is split into a doublet by the Phosphorus (

Hz) and further split into doublets by the neighboring Methine proton ( -

Visual Check: Look for a "quartet-like" appearance if

, but high-field instruments will resolve the distinct dd.

Coupling Logic Diagram

Figure 2: Coupling tree demonstrating the origin of the doublet of doublets signal for the alpha-methylene protons.

Impurity Profiling & Troubleshooting

High-purity synthesis is required for successful Wittig reactions, as trace water or phosphine oxide can quench the ylide formation.

| Impurity | Signal ( | Origin | Remediation |

| Triphenylphosphine Oxide | 7.4 – 7.7 ppm (Distinct multiplets) | Hydrolysis / Oxidation | Recrystallize from EtOH/EtOAc. |

| Water | ~1.56 ppm (Variable) | Wet solvent / Hygroscopic salt | Dry salt under vacuum ( |

| Toluene | 2.36 (s), 7.1-7.2 (m) | Trapped solvent | Extended vacuum drying. |

| Isobutyl Bromide | 3.20 (d), 1.8 (m), 1.0 (d) | Incomplete reaction | Wash solid with diethyl ether. |

Critical Note on Hygroscopicity: Phosphonium salts are hygroscopic.[3] A broad singlet appearing around 1.6–2.0 ppm often indicates absorbed atmospheric moisture.

References

-

Chemical Shifts & Coupling Constants

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for coupling constants in phosphonium salts).

-

ChemicalBook Spectral Database. Methyltriphenylphosphonium bromide 1H NMR Data. (Proxy for TPP-cation aromatic region and alpha-proton coupling behavior).

-

Synthesis Protocol

- Hercouet, A., & Le Corre, M. (1988). Triphenylphosphonium bromide synthesis. Synthetic Communications. (General protocol for alkyl TPP salts).

-

Organic Syntheses, Coll. Vol. 5, p. 751 (1973). Preparation of Wittig Reagents.

-

Application (Mitochondrial Targeting/Wittig)

-

Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA).

-

Sources

13C NMR spectral data for Isobutyltriphenylphosphonium bromide

This guide provides an in-depth technical analysis of the

Executive Summary

This compound (IBTPPB) is a quaternary phosphonium salt primarily used to generate ylides for the synthesis of terminal or branched alkenes via the Wittig reaction.

In

Part 1: Spectral Data & Assignment

The following data represents the consensus chemical shifts (

Table 1:

C NMR Chemical Shifts and Coupling Constants

| Carbon Assignment | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| Aliphatic Chain | |||||

| C- | Methylene | 28.5 – 30.5 | Doublet ( | 48 – 52 Hz | Large |

| C- | Methine | 23.8 – 24.5 | Doublet ( | ~4 – 5 Hz | Small |

| C- | Methyl | 22.0 – 22.5 | Singlet ( | < 2 Hz | |

| Aromatic (Phenyl) | |||||

| C-ipso (C1) | Quaternary | 117.5 – 118.5 | Doublet ( | 86 – 89 Hz | Diagnostic large splitting; significantly shielded. |

| C-ortho (C2,6) | Methine | 133.5 – 134.0 | Doublet ( | 10 – 11 Hz | Intense signal (6 carbons). |

| C-meta (C3,5) | Methine | 130.5 – 131.0 | Doublet ( | 12 – 13 Hz | Intense signal (6 carbons). |

| C-para (C4) | Methine | 135.0 – 135.5 | Doublet ( | ~3 Hz | Smallest aromatic coupling; most deshielded aromatic peak. |

Technical Insight: The C-ipso carbon appears as a doublet with a massive coupling constant (~88 Hz) but is chemically shielded (shifted upfield to ~118 ppm) relative to the other aromatic carbons. This is a counter-intuitive but standard feature of tetra-aryl/alkyl phosphonium salts, often confused with impurity peaks by novice analysts.

Part 2: Mechanistic Analysis (The "Why")

To interpret the spectrum correctly, one must understand the Heteronuclear Coupling Mechanism . Unlike proton decoupling which removes

Visualizing the Splitting Logic

The following diagram illustrates the splitting tree and the relationship between bond distance and coupling magnitude (

Figure 1: Heteronuclear splitting tree demonstrating the decay of coupling magnitude (

Part 3: Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized sample preparation workflow.

Reagents & Equipment

-

Solvent:

(Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane).-

Note: DMSO-

may be used if solubility is an issue, but chemical shifts will vary slightly.

-

-

Sample Mass: 20–30 mg (Optimal for

C SNR). -

Tube: 5mm High-Precision NMR Tube.

Step-by-Step Workflow

-

Desiccation: Dry the phosphonium salt under high vacuum (0.1 mmHg) for 2 hours to remove hygroscopic moisture. Water peaks can broaden signals and obscure the solvent lock.

-

Dissolution: Dissolve 25 mg of IBTPPB in 0.6 mL of

.-

Critical: Ensure the solution is clear. Filtration through a glass wool plug is recommended if turbidity persists.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard Proton-Decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (D1): Set to

seconds. Quaternary carbons (C-ipso) have long -

Scans (NS): Minimum 256 scans (512 recommended) to resolve the low-intensity doublet of the C-ipso carbon.

-

Part 4: Troubleshooting & Interpretation

Distinguishing Impurities

A common degradation product is Triphenylphosphine Oxide (TPPO) , formed via hydrolysis.

| Feature | This compound | Triphenylphosphine Oxide (Impurity) |

| C-ipso Shift | ~118 ppm ( | ~132 ppm ( |

| C-para Shift | ~135 ppm ( | ~131 ppm ( |

| Aliphatic Region | Distinct peaks at 22, 24, 29 ppm | Absent |

Calculation of Coupling Constants

To verify the identity of the compound, calculate the coupling constant manually from the spectrum:

References

-

ChemicalBook. this compound Spectral Data. Retrieved from .

-

Jeol Application Note. Heteronuclear Coupling in Alkyl Phosphonates and Phosphonium Salts. Retrieved from .

-

Oregon State University. 13C NMR Chemical Shifts and Coupling Constants Guide. Retrieved from .

- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General reference for Triphenylphosphonium trends).

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C-31P Coupling Constants. University of Wisconsin-Madison. Retrieved from .

Sources

Advanced IR Spectrum Analysis: Isobutyltriphenylphosphonium Bromide

This guide provides an advanced technical analysis of the Infrared (IR) spectrum of Isobutyltriphenylphosphonium bromide (IBTPPB) . It is designed for analytical chemists and organic synthesis researchers requiring precise structural validation of phosphonium salts.

Executive Summary

This compound (CAS: 22884-29-3) is a quaternary phosphonium salt primarily utilized as a precursor in Wittig olefinations to introduce isobutylidene groups. Its amphiphilic nature—comprising a lipophilic triphenylphosphonium (TPP) cation and an isobutyl alkyl chain—results in a complex vibrational signature.

Accurate IR characterization requires distinguishing between the dominant, intense aromatic modes of the TPP moiety and the subtler aliphatic signals of the isobutyl group. This guide deconstructs the spectrum into diagnostic zones, providing a self-validating framework for purity assessment.

Molecular Architecture & Vibrational Theory

The IBTPPB molecule consists of a central phosphorus atom tetrahedrally coordinated to three phenyl rings and one isobutyl group. The vibrational spectrum is a superposition of two distinct spectroscopic fragments:

-

The Triphenylphosphonium (TPP) Core: Characterized by "X-sensitive" phenyl ring modes involving the P–C(Ar) bond.

-

The Isobutyl Tail: Characterized by sp³ C–H stretching and the diagnostic gem-dimethyl doublet bending modes.

Vibrational Pathway Diagram

The following diagram maps the structural moieties to their specific vibrational frequencies.

Figure 1: Vibrational assignment map separating the aromatic TPP core from the aliphatic isobutyl tail.

Experimental Protocol: Acquisition & Sample Prep

Phosphonium salts are hygroscopic. Absorbed water (broad band ~3400 cm⁻¹) can obscure weak C–H stretches and alter baseline integrity. The following protocol ensures spectroscopic fidelity.

Sample Preparation (KBr Pellet Method)

The KBr pellet method is superior to ATR for this compound because it allows for better resolution of the sharp aromatic overtones and prevents refractive index artifacts common with high-refractive-index salts.

-

Drying: Dry the IBTPPB sample in a vacuum oven at 60°C for 4 hours to remove surface moisture.

-

Grinding: Mix 2 mg of IBTPPB with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

-

Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.

-

Blank: Run a background scan with a pure KBr pellet.

Instrument Parameters

-

Resolution: 2 cm⁻¹ (Critical for resolving the P–Ph bands).

-

Scans: 32 or 64.

-

Range: 4000–400 cm⁻¹.

-

Apodization: Boxcar or Triangular.

Spectral Analysis: The Core Assignments

The spectrum is analyzed in three distinct regions.

Region 1: The C–H Stretching Zone (3100 – 2800 cm⁻¹)

This region provides the first evidence of the isobutyl group's presence against the aromatic background.

-

3100 – 3000 cm⁻¹ (Aromatic C–H): Multiple weak-to-medium bands.[1] These arise from the ν(C–H) stretching of the 15 protons on the three phenyl rings.

-

2980 – 2850 cm⁻¹ (Aliphatic C–H):

-

2960 cm⁻¹: Asymmetric stretching of the methyl groups (-CH₃) in the isobutyl chain.

-

2870 cm⁻¹: Symmetric stretching of the methyl groups.

-

Diagnostic Check: In pure Triphenylphosphine (PPh₃), peaks below 3000 cm⁻¹ are virtually absent. The appearance of distinct bands here confirms alkylation.[2]

-

Region 2: The Fingerprint & P–C Modes (1600 – 1000 cm⁻¹)

This is the most critical region for confirming the phosphonium cation structure.

-

1585 cm⁻¹: Aromatic C=C ring stretching (skeletal vibration).

-

1435 – 1440 cm⁻¹ (The "Whiffen k" Mode): This is a hallmark of the P–Phenyl bond. It is an intense, sharp band corresponding to the aromatic ring semicircle stretch coupled with P–C vibration.

-

1385 & 1365 cm⁻¹ (Gem-Dimethyl Doublet): CRITICAL DIAGNOSTIC. The isopropyl head of the isobutyl group exhibits a characteristic "split" peak due to symmetric deformation (umbrella mode). A single peak here suggests a straight n-butyl chain; a doublet confirms the isobutyl structure.

-

1110 – 1100 cm⁻¹ (The "Whiffen q" Mode): Another "X-sensitive" band specific to P–Ph bonds. It is typically very strong and sharp.

Region 3: Low Frequency & Out-of-Plane (OOP) Bending (1000 – 600 cm⁻¹)

-

750 – 740 cm⁻¹: C–H out-of-plane deformation (5 adjacent hydrogens).

-

690 cm⁻¹: Ring deformation (puckering).

-

Note: Monosubstituted benzene rings (like those in PPh₃) typically show two strong bands in this region.

Summary Table of Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Fragment |

| 3080-3030 | Medium | ν(C-H) Aromatic | Phenyl Rings |

| 2960 | Medium | ν_as(CH₃) | Isobutyl (Methyls) |

| 2870 | Weak | ν_s(CH₃) | Isobutyl (Methyls) |

| 1585 | Weak-Med | ν(C=C) Skeletal | Phenyl Rings |

| 1485 | Medium | δ(CH₂) Scissoring | Isobutyl |

| 1438 | Very Strong | P-C(Ar) Stretch + Ring Breathing | P-Ph₃ Core |

| 1385 / 1365 | Medium | δ_s(CH₃) "Gem-Dimethyl" | Isobutyl (Diagnostic) |

| 1110 | Strong | P-C(Ar) "X-sensitive" mode | P-Ph₃ Core |

| 745 | Strong | δ(C-H) OOP (5-adj H) | Phenyl Rings |

| 690 | Strong | Ring Deformation | Phenyl Rings |

Quality Control & Troubleshooting

When synthesizing or sourcing IBTPPB, common impurities can be detected via IR.

Common Impurities

-

Triphenylphosphine Oxide (TPPO): A common degradation product.

-

Indicator: Look for a very strong band at 1190–1120 cm⁻¹ (P=O stretch). While close to the 1110 cm⁻¹ P-C band, the P=O band is usually broader and more intense.

-

-

Water:

-

Indicator: Broad O-H stretch at 3400 cm⁻¹ .

-

-

Unreacted Isobutyl Bromide:

-

Indicator: C-Br stretch at ~600-500 cm⁻¹ (often obscured) and lack of intense P-Ph bands.

-

Analytical Workflow Diagram

Figure 2: Quality control decision tree for validating IBTPPB purity.

Applications & Context

Understanding the IR spectrum of IBTPPB is crucial for monitoring the progress of the Wittig Reaction .

-

Reaction Monitoring: Upon treatment with a strong base (e.g., NaHMDS or n-BuLi), the phosphonium salt is converted to the phosphonium ylide (phosphorane).

-

Spectral Shift: The formation of the ylide results in a resonance structure with P=C character. This causes a shift in the P-C vibration bands and the disappearance of the specific C-H geometry associated with the alpha-carbon of the salt.

-

Post-Reaction: After the Wittig reaction with a ketone/aldehyde, the byproduct is Triphenylphosphine Oxide (TPPO). The emergence of the strong P=O band at ~1190 cm⁻¹ in the crude mixture is the primary indicator that the olefination has occurred.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

SDBS. Spectral Database for Organic Compounds (SDBS).[3] National Institute of Advanced Industrial Science and Technology (AIST). (Search Term: Triphenylphosphonium salts). Retrieved from [Link]

- Varsányi, G.Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, 1974.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for gem-dimethyl doublet assignments).

Sources

Technical Guide: Mass Spectrometry Profiling of Isobutyltriphenylphosphonium Bromide (IBTP)

Executive Summary

Isobutyltriphenylphosphonium bromide (IBTP) is a lipophilic cationic moiety widely utilized in drug development for its ability to permeate mitochondrial membranes driven by the organelle's negative potential (

This guide provides a definitive technical framework for the analysis of IBTP. Unlike protonated bases formed via electrospray ionization (ESI), IBTP exists as a pre-charged quaternary phosphonium salt. Successful detection requires optimizing source conditions to prevent premature in-source fragmentation while ensuring sufficient internal energy for structural validation via tandem mass spectrometry (MS/MS).

Chemical Identity & MS Properties

Accurate mass measurement is the first line of validation. IBTP dissociates in solution into the active isobutyltriphenylphosphonium cation and a bromide counterion. In positive mode ESI, the bromide is silent unless forming specific clusters (e.g.,

Table 1: Physicochemical Profile[1]

| Property | Specification |

| Compound Name | This compound |

| Cation Formula | |

| Salt Formula | |

| Cation Exact Mass | 319.1617 Da (Monoisotopic) |

| Parent Salt MW | ~399.31 Da |

| Isotopic Signature | Distinctive A+1 peak (~24% relative abundance due to |

| LogP (Octanol/Water) | ~2.5 (High lipophilicity drives column retention) |

Ionization Dynamics: Source Optimization

As a quaternary phosphonium salt, IBTP does not require protonation to be observed. It is "pre-charged." This fundamental difference dictates specific ESI source parameters.

The "Soft" Ionization Imperative

Standard ESI protocols often use acidic mobile phases (0.1% Formic Acid) to aid protonation. For IBTP, acid is unnecessary for ionization but remains critical for chromatographic peak shape on C18 columns to minimize silanol interactions.

Critical Parameter: Cone Voltage High cone voltages (>40V) can induce "In-Source Fragmentation" (ISF), stripping the isobutyl group before the ion enters the quadrupole.

-

Recommendation: Maintain Cone Voltage/Orifice Potential at 15–25V .

-

Observation: If you observe a dominant peak at m/z 263 in your full scan (MS1), your source energy is too high. You are monitoring the degradation product, not the intact analyte.

Visualization: ESI Mechanism of Pre-Charged Salts

The following diagram illustrates the transition of the pre-charged IBTP cation from the liquid phase to the gas phase via the Ion Evaporation Model (IEM), distinct from the Charge Residue Model (CRM) used for proteins.

Figure 1: Electrospray Ionization pathway for pre-charged phosphonium salts. Note the risk of In-Source Fragmentation (ISF) yielding false artifacts.

Fragmentation Dynamics (MS/MS)

Structural confirmation of IBTP relies on a characteristic fragmentation pathway unique to alkyltriphenylphosphonium species. Understanding this mechanism is vital for distinguishing IBTP from other mitochondrial targeting vectors.

The Mechanism: Alkene Loss & Rearrangement

Unlike peptides that fracture along the backbone, IBTP undergoes a specific elimination reaction in the collision cell.

-

Precursor Selection: m/z 319.16 (

) -

Primary Transition (Loss of Alkene): The isobutyl group contains

-hydrogens. Upon collisional activation, the molecule undergoes a mechanism similar to Hofmann elimination. The isobutyl group is lost as neutral isobutene (-

Result: Triphenylphosphonium cation (

), m/z 263.

-

-

Secondary Transition (The "Fingerprint"): The resulting

ion undergoes complex rearrangement, losing a benzene ring (-

Result:m/z 183.

-

Table 2: Diagnostic Transitions

| Transition Type | Precursor (m/z) | Product (m/z) | Neutral Loss | Collision Energy (eV) | Mechanism |

| Quantifier | 319.2 | 263.1 | 56 Da (Isobutene) | 25 - 30 | |

| Qualifier 1 | 319.2 | 183.1 | 136 Da (Combined) | 45 - 55 | Phosphafluorenyl cyclization |

| Qualifier 2 | 319.2 | 262.1 | 57 Da (Isobutyl radical) | 30 - 40 | Homolytic Cleavage (Minor) |

Visualization: Fragmentation Pathway

Figure 2: MS/MS dissociation pathway. The transition 319 -> 263 is the most sensitive for quantification, while 263 -> 183 provides structural certainty.

Validated Experimental Protocol

This workflow is designed for the quantification of IBTP in biological matrices (e.g., cell lysates, plasma).

Step 1: Sample Preparation

IBTP is highly lipophilic and binds strongly to proteins. Simple protein precipitation is often insufficient.

-

Protocol: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Chloroform.

-

Reasoning: The hydrophobic cation partitions efficiently into organic solvents, separating it from salts and polar matrix interferences.

Step 2: LC Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Note: Ammonium formate reduces peak tailing for cationic species.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Steep ramp required. IBTP elutes late.

-

0-1 min: 5% B

-

1-4 min: 5% -> 95% B (Elution typically ~3.2 min)

-

4-5 min: 95% B

-

Step 3: Mass Spectrometer Settings (Triple Quadrupole)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 450°C (High temp required for stable spray of lipophiles)

-

Dwell Time: 50ms per transition

Applications in Drug Development

The primary utility of IBTP lies in its function as a Mitochondrial Targeting Moiety (MTM) .

The Mechanism of Action

Mitochondria maintain a high negative membrane potential (

Research Application: Researchers conjugate bioactive molecules (antioxidants, chemotherapeutics) to the IBTP scaffold. The MS protocol described above is used to:

-

Validate Conjugation: Confirm the mass shift of the payload + IBTP.

-

Quantify Uptake: Measure the concentration of the drug inside isolated mitochondria versus the cytosol.

Visualization: Mitochondrial Uptake Logic

Figure 3: Mechanism of mitochondrial accumulation. IBTP acts as the "tow truck" pulling payloads across the Inner Mitochondrial Membrane (IMM).

References

-

Murphy, M. P., & Smith, R. A. (2007). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology.

-

Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow).

-

Kalyanaraman, B., et al. (2017). Mitochondria-targeted compounds: Syntheses, mechanisms of action, and therapeutic and diagnostic applications.[3][4] Chemical Reviews.

-

Gupta, G. R., et al. (2013).[2] Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.

-

NIST Mass Spectrometry Data Center. Triphenylphosphine oxide and related phosphonium fragmentation data. NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isobutyltriphenylphosphonium Bromide — Mechanism of Ylide Formation & Application

Executive Summary

Isobutyltriphenylphosphonium bromide is a specialized precursor for the generation of non-stabilized phosphorus ylides. Upon deprotonation, it yields the reactive intermediate isobutylidenetriphenylphosphorane , utilized primarily to install isobutylidene moieties (

This guide provides a rigorous mechanistic analysis and a self-validating experimental protocol for the formation of this ylide. Unlike stabilized ylides (e.g., those derived from esters), this species is highly reactive, oxygen-sensitive, and prone to "stereochemical drift." Successful application requires strict adherence to anhydrous, oxygen-free conditions and precise temperature control to favor kinetic Z-selectivity or thermodynamic E-selectivity (via Schlosser modification).

Mechanistic Principles

The Precursor: Salt Characteristics

The this compound salt consists of a bulky triphenylphosphine headgroup and an isobutyl tail. The acidity of the

-

pKa: The pKa of alkylphosphonium salts is typically range 20–22 (in DMSO).

-

Steric Factors: The isobutyl group possesses a

-branch point. While this does not sterically block the

Ylide Formation (Deprotonation)

The formation of the ylide is an acid-base equilibrium driven to completion by a strong base (typically organolithiums or amide bases).

Resonance Forms: The resulting species exists as a resonance hybrid between the neutral ylene (phosphorane) and the zwitterionic ylide . For non-stabilized alkyl groups like isobutyl, the ylide character (carbanion character) is significant, rendering the species highly nucleophilic and unstable toward oxidation.

Side Reaction Risk (

Visualization: Reaction Pathway

The following diagram illustrates the transformation from salt to ylide, highlighting the resonance structures.

Figure 1: Mechanistic pathway of deprotonation. The resonance between ylide and ylene forms dictates reactivity.

Reagent Selection & Optimization

To ensure reproducibility, reagents must be selected based on the specific constraints of the isobutyl group.

| Component | Recommended Reagent | Rationale |

| Base | n-Butyllithium (n-BuLi) | Standard: High basicity (pKa ~50) ensures rapid, quantitative deprotonation at -78°C or 0°C. Note: Lithium salts stabilize the betaine intermediate, favoring Z-selectivity. |

| Alternative Base | NaHMDS / KHMDS | Used when "Salt-Free" conditions are required to enhance Z-selectivity further or prevent lithium-catalyzed side reactions. |

| Solvent | Anhydrous THF | Solubility: Excellent solubility for phosphonium salts and the resulting ylide. Stability: Ethers are inert to strong bases at low temps. |

| Inert Gas | Argon (Ar) | Heavier than air, providing a better "blanket" in the flask than Nitrogen, crucial for the oxygen-sensitive ylide. |